molecular formula C7H6Br2O2 B13576590 3,5-Dibromo-2-methoxyphenol CAS No. 79893-39-3

3,5-Dibromo-2-methoxyphenol

Cat. No.: B13576590
CAS No.: 79893-39-3
M. Wt: 281.93 g/mol
InChI Key: YFCZJZFKQUAEGT-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxyphenol is a brominated phenolic compound that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its structure is a key building block for the synthesis of complex molecules with biological activity. This compound is a precursor in the formation of polybrominated biphenyl ethers, such as the antimicrobial natural product 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, which is isolated from marine sponges and exhibits potent, broad-spectrum antibacterial properties . Researchers utilize this compound in the development of novel chemical entities, including Schiff base compounds, which are studied for their photochromic properties and potential applications in material science . As a specialized chemical building block, it enables exploration into new antimicrobial agents, particularly against drug-resistant bacterial strains, and facilitates the creation of complex molecular architectures for various research applications. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79893-39-3

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

3,5-dibromo-2-methoxyphenol

InChI

InChI=1S/C7H6Br2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3

InChI Key

YFCZJZFKQUAEGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)O

Origin of Product

United States

Synthetic Methodologies and Strategic Preparations of 3,5 Dibromo 2 Methoxyphenol

Direct Bromination Approaches for 2-Methoxyphenol Derivatives

The direct introduction of two bromine atoms onto the 2-methoxyphenol (guaiacol) scaffold is a common strategy for the synthesis of 3,5-Dibromo-2-methoxyphenol. This approach is governed by the principles of electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions plays a crucial role in directing the substitution to the desired positions.

Electrophilic Aromatic Substitution Mechanisms

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups of 2-methoxyphenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The hydroxyl group is a stronger activator than the methoxy group. The positions ortho and para to the hydroxyl group are C3 and C5, while the positions ortho and para to the methoxy group are C3 and C6. The synergistic directing effects of both groups strongly activate the C3 and C5 positions for electrophilic attack.

The mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich aromatic ring of 2-methoxyphenol. This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton from the positions of bromine addition restores the aromaticity of the ring, yielding the brominated product. In the case of dibromination to form this compound, this process occurs sequentially at the 3 and 5 positions.

Regioselective Bromination Strategies Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds, including phenols and their ethers. researchgate.net Its use offers advantages over molecular bromine in terms of handling and selectivity. The reaction of 2-methoxyphenol with NBS can lead to a mixture of mono- and polybrominated products, and controlling the stoichiometry and reaction conditions is key to achieving the desired 3,5-dibromo substitution.

A novel method describes the sequential dibromination and dearomatization of 2-methoxyphenols using NBS. researchgate.net This process involves the introduction of bromine atoms onto the aromatic ring, followed by conversion into ortho-quinone monoacetals in a single operation. researchgate.net While this specific study focuses on the subsequent dearomatization, the initial dibromination step highlights the utility of NBS in achieving polysubstitution on the 2-methoxyphenol core. The regioselectivity is influenced by the electronic effects of the substituents and can be fine-tuned by the choice of solvent and temperature. For instance, the bromination of guaiacol (B22219) with NBS in the presence of an ionic liquid has been shown to yield a mixture of isomers, indicating the complexity of controlling regioselectivity. researchgate.net

ReagentProduct(s)Reference
N-Bromosuccinimide (NBS)Brominated ortho-quinone monoacetals researchgate.net
NBS in ionic liquidMixture of brominated guaiacol isomers researchgate.net

Functional Group Transformations and Dearomatization Pathways for this compound Precursors

In addition to direct bromination, this compound can be prepared through functional group transformations of pre-existing brominated precursors. These strategies can offer alternative routes to the target molecule, sometimes with improved selectivity.

Dearomatization reactions of phenols and their derivatives represent a powerful tool in organic synthesis for the construction of complex three-dimensional structures from simple aromatic precursors. A notable example is the sequential bromination and dearomatization of 2-methoxyphenols with N-bromosuccinimide (NBS), which provides access to brominated ortho-quinone monoacetals. researchgate.net This reaction proceeds by first introducing bromine atoms onto the aromatic ring, followed by an oxidative dearomatization step. While the final products of this specific pathway are not this compound itself, the brominated aromatic intermediates formed en route are direct precursors. By arresting the reaction after the dibromination step, it is conceivable to isolate the desired 3,5-dibrominated phenol (B47542).

Multi-Step Synthesis of this compound from Substituted Anisoles

Multi-step synthetic routes starting from readily available substituted anisoles provide a versatile approach to this compound, allowing for precise control over the substitution pattern.

A patented method describes the synthesis of 5-bromo-2-methoxyphenol (B1267044) from o-methoxyphenol (guaiacol) in three steps: acetylation of the phenolic hydroxyl group, bromination using bromine with iron powder as a catalyst, and subsequent deacetylation. chemicalbook.com While this patent details the synthesis of the mono-bromo derivative, a similar strategy involving a second bromination step could potentially yield the 3,5-dibromo product.

Metallation Reactions and Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position with high selectivity.

For the synthesis of this compound, a substituted anisole (B1667542) bearing a suitable directing group could be employed. For example, starting with a 3,5-dibromoanisole (B46405) derivative, a directing group at the 2-position could facilitate the introduction of a hydroxyl group or a precursor that can be converted to a hydroxyl group. The methoxy group itself can act as a directing group, facilitating lithiation at the C2 position of anisole. wikipedia.org Subsequent reaction with an appropriate electrophile could then install the desired functionality. The hierarchy of directing groups and the choice of reaction conditions are critical for achieving the desired outcome in such multi-step sequences. harvard.edu

Heterogeneous Reaction Conditions for Enhanced Selectivity

The use of heterogeneous catalysts in bromination reactions can offer advantages in terms of product selectivity, catalyst recyclability, and ease of product purification. Zeolites, for instance, have been employed as catalysts for the bromination of phenols. iau.ir A study on the bromination of phenol using N-bromosaccharin (NBSac) as the brominating agent and a synthesized ZSM-5 zeolite as a heterogeneous catalyst demonstrated high yield and substantial regioselectivity. iau.ir The shape-selective nature of the zeolite pores can influence the orientation of the substrate and the attacking electrophile, thereby favoring the formation of specific isomers. While this particular study focused on the monobromination of phenol, the principle could be extended to the dibromination of 2-methoxyphenol by carefully selecting the zeolite catalyst and optimizing the reaction conditions to favor the formation of the 3,5-dibromo isomer.

CatalystBrominating AgentSubstrateKey FindingReference
ZSM-5 ZeoliteN-Bromosaccharin (NBSac)PhenolHigh yield and regioselectivity for monobromination iau.ir

Palladium-Catalyzed Cross-Coupling Reactions Relevant to Dibrominated Phenols

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgmdpi.com These reactions are particularly significant for the functionalization of aryl halides, including dibrominated phenols like this compound. The general utility of these methods stems from their mild reaction conditions and the commercial availability of a wide range of starting materials. nih.gov For substrates containing multiple halogen atoms, such as dibrominated phenols, the key challenge and opportunity lies in achieving site-selective coupling.

The catalytic cycle for these reactions, including prominent named reactions like the Suzuki-Miyaura, Negishi, and Heck couplings, typically begins with the oxidative addition of an aryl halide to a palladium(0) complex. nobelprize.org This step forms an organopalladium(II) intermediate. Subsequent steps, such as transmetalation (in the case of Suzuki or Negishi coupling) and reductive elimination, lead to the formation of the desired product and regeneration of the active palladium(0) catalyst. nobelprize.orgmdpi.com The presence of two bromine atoms on the phenol ring introduces competition in the initial oxidative addition step, making ligand and catalyst selection paramount for controlling the reaction's outcome. A convenient and general palladium-catalyzed coupling reaction of various aryl bromides with phenols has been developed, which tolerates a wide array of functional groups like nitriles, aldehydes, and ketones, yielding good to excellent results. rsc.org

Site-Selective Oxidative Addition Mechanisms

The first and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the organohalide to the Pd(0) center. nobelprize.org In a polyhalogenated substrate such as this compound, the palladium catalyst must differentiate between two potential reaction sites (the C3-Br and C5-Br bonds). Achieving site-selectivity is crucial for the controlled, stepwise functionalization of the aromatic ring.

The mechanism of oxidative addition can be influenced by several factors, including steric hindrance, electronic effects, and the nature of the palladium catalyst's ligands. rsc.org For dibrominated phenols, the electronic environment of each bromine atom is differentiated by the proximity of the hydroxyl and methoxy groups. These directing groups can influence the electron density at the adjacent carbon atoms, potentially making one C-Br bond more susceptible to oxidative addition than the other.

Research into the coupling of polyhalogenated substrates has highlighted the importance of ligand choice in achieving selectivity. The use of bulky phosphine (B1218219) ligands, such as PtBu₃, has been shown to be critical for reactivity and selectivity in certain systems. acs.org One proposed mechanism suggests that bulky ligands can facilitate a reversible oxidative addition. acs.org This reversibility allows the catalyst to dissociate from a less reactive C-Br bond (e.g., one that is sterically hindered or electronically disfavored for subsequent steps), preventing catalyst inhibition and enabling selective reaction at the more favorable site. acs.org In the absence of such a mechanism, the catalyst might undergo irreversible oxidative addition at the less desired site, effectively being sequestered and halting the catalytic cycle. acs.org Computational studies using DFT methods have explored various mechanistic pathways, including concerted, nucleophilic substitution, and radical mechanisms, with the preferred path depending on the specific phosphine ligand, solvent, and number of ligands. rsc.org

Suzuki-Miyaura Coupling Applications in Brominated Systems

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. mdpi.com Its popularity is due to the mild reaction conditions, low toxicity of the boron reagents, and exceptional tolerance for a vast array of functional groups. nih.govmdpi.com This reaction is highly applicable to brominated aromatic systems, including dibrominated phenols, for the synthesis of complex biaryl structures and other substituted aromatics. researchgate.net

The general catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. nobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

In brominated systems, the Suzuki-Miyaura reaction has been extensively used for diversification. nih.gov For instance, conditions have been developed for the palladium-catalyzed cross-coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, demonstrating its utility in creating C-C bonds on complex heterocyclic systems. acs.org The reaction's robustness allows for the coupling of various boronic esters, including those with benzyl, alkyl, aryl, and heteroaromatic substituents, onto brominated substrates. nih.gov

The table below summarizes representative conditions for Suzuki-Miyaura couplings involving brominated aromatic substrates, illustrating the variety of catalysts, bases, and solvents that can be employed.

Brominated SubstrateCoupling PartnerCatalystBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl-boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
Unprotected ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3Not specifiedNot specifiedGood to Excellent nih.gov
3-bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPd catalystNot specifiedNot specifiedNot specified acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Methoxyphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms and their connectivity can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3,5-Dibromo-2-methoxyphenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The two bromine atoms, being electron-withdrawing, will deshield the aromatic protons, shifting their signals downfield. Conversely, the electron-donating methoxy and hydroxyl groups will shield the aromatic protons, moving their signals upfield.

The aromatic region is expected to show two doublets, corresponding to the two aromatic protons, H-4 and H-6. Due to the ortho and para positioning of the bromine atoms relative to these protons, they will experience significant deshielding. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH5.0 - 6.0br s-
H-47.2 - 7.4d2.0 - 3.0
H-66.9 - 7.1d2.0 - 3.0
OCH₃3.8 - 4.0s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring, in addition to the signal for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to the electronegative bromine and oxygen atoms will be significantly deshielded.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2148 - 153
C-3112 - 117
C-4125 - 130
C-5115 - 120
C-6118 - 123
OCH₃55 - 60

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the aromatic protons H-4 and H-6, confirming their ortho relationship (four-bond coupling, ⁴JHH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum would show correlations between H-4 and C-4, H-6 and C-6, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methoxy protons would show a correlation to C-2. The aromatic proton H-4 would show correlations to C-2, C-6, and C-5. The aromatic proton H-6 would show correlations to C-2, C-4, and C-5.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-Br bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the methoxy and hydroxyl groups are anticipated in the 1000-1300 cm⁻¹ range. The C-Br stretching vibrations will be observed at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Predicted FT-IR Data for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H stretch3200 - 3600Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (OCH₃)2850 - 2960Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O stretch (Aryl-O)1200 - 1260Strong
C-O stretch (Alkyl-O)1000 - 1050Strong
C-Br stretch500 - 700Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in the Raman spectrum. The C-Br stretching vibrations are also typically well-defined in Raman spectra. The O-H stretching vibration is generally weak in Raman.

Predicted Raman Data for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Strong
Aromatic Ring Breathing980 - 1020Strong
C-Br stretch500 - 700Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* (pi to pi antibonding) transitions associated with the benzene ring. The presence of substituents on the aromatic ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The addition of two bromine atoms to the guaiacol (B22219) structure, as in this compound, is expected to further modify the UV-Vis spectrum. Halogen substituents also act as auxochromes and can induce further bathochromic shifts due to their electron-donating resonance effect and the influence of their atomic weight. Therefore, it is anticipated that the λmax values for this compound would be shifted to longer wavelengths compared to guaiacol.

For comparative purposes, the UV-Vis absorption data for related methoxyphenol compounds are presented below. For instance, studies on the photonitration products of guaiacol show distinct absorption bands for compounds like 4-nitroguaiacol and 6-nitroguaiacol, demonstrating how different substituents alter the electronic structure and absorption properties. researchgate.net

Table 1: UV-Vis Absorption Maxima for Related Methoxyphenol Compounds

CompoundAbsorption Maxima (λmax)Solvent/ConditionsReference
4-Methoxyphenol222 nm, 282 nmAcidic mobile phase (pH ≤ 3) sielc.com
4-Nitroguaiacol~250 nm, 329 nmACN/THF/water mixture researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related derivatives provides a clear illustration of the power of this technique and the types of structural features that can be elucidated. The study of a complex pyrazole derivative incorporating a (3,5-dibromo-2-hydroxyphenyl) moiety, namely (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, offers valuable insights. researchgate.net

Crystallographic analysis of this derivative revealed its triclinic crystal system and P-1 space group. The detailed structural data confirms the molecular connectivity and provides precise measurements of the geometric parameters. For example, the dihedral angles between the various ring systems (naphthalene, pyrazole, and the dibromobenzene) were determined to be 50.0(2)°, 51.1(2)°, and 1.34(16)°, respectively. researchgate.net Such data is fundamental to understanding the molecule's preferred conformation in the solid state.

Table 2: Crystallographic Data for (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone

ParameterValue
Chemical FormulaC21H12Br2N2O3
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.390(5)
b (Å)8.919(4)
c (Å)14.955(9)
α (°)74.61(4)
β (°)76.71(5)
γ (°)71.03(4)
Volume (ų)887.5(9)

Data sourced from Ishikawa & Motohashi (2014). researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.

In the crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, several key interactions are observed. The phenolic proton is involved in a strong intramolecular O—H···O hydrogen bond with an adjacent carbonyl oxygen atom. researchgate.net In terms of intermolecular forces, the molecules are linked through C—H···O hydrogen bonds. Furthermore, the packing is significantly influenced by stacking interactions between the aromatic rings. Specifically, π-π stacking occurs between the pyrazole rings and the adjacent naphthalene and benzene rings, with centroid-centroid distances of 3.553(4) Å and 3.632(4) Å, respectively. researchgate.net These interactions create a robust, three-dimensional supramolecular assembly.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. By mapping properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts.

This analysis was performed on a derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. researchgate.net The analysis generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Dimethoxyphenyl Derivative

Interaction TypeContribution (%)
H···H46.9
H···O / O···H-
H···C / C···H-
H···Br / Br···H-
C···C-
Br···O / O···Br-

Data sourced from Rajkumar et al. (2025). Note: Specific percentages for contacts other than H···H were not provided in the abstract but are delineated in the full study's fingerprint plots. researchgate.net

Computational and Theoretical Investigations of 3,5 Dibromo 2 Methoxyphenol

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

DFT calculations are used to solve the electronic structure of a molecule, providing insights into its geometry, stability, and spectroscopic properties. A typical approach involves selecting a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) that offer a good balance of accuracy and computational cost for halogenated organic molecules. iucr.org

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

For 3,5-Dibromo-2-methoxyphenol, this process would also involve a conformational analysis to identify all stable rotamers. acs.orgresearchgate.net The primary sources of conformational isomerism in this molecule are the rotation around the C-O bond of the methoxy (B1213986) group and the C-O bond of the hydroxyl group. A Potential Energy Surface (PES) scan is typically performed by systematically rotating these dihedral angles to locate all energy minima. The conformer with the lowest calculated energy is identified as the global minimum, representing the most stable form of the molecule. The analysis might reveal intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen, which would significantly stabilize certain conformations. acs.org

Table 4.1.1: Hypothetical Optimized Geometric Parameters of this compound (Note: The following data is illustrative for a related phenol (B47542) structure, as specific data for the target compound is unavailable. Calculations would typically be performed at the B3LYP/6-311++G(d,p) level.)

Parameter Bond Length (Å) / Angle (°)
C-Br ~1.89
C-O (methoxy) ~1.36
C-O (hydroxyl) ~1.37
O-H ~0.96
C-C-C (ring) ~120.0

Vibrational Frequency Calculations for Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. A detailed assignment of each calculated frequency to a specific molecular motion (e.g., O-H stretch, C-Br stretch, ring deformation) is made using Potential Energy Distribution (PED) analysis. This correlation is crucial for interpreting and validating experimental spectroscopic data.

Table 4.1.2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is illustrative. Specific assignments and scaled frequencies would be determined from calculation.)

Assignment Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
O-H Stretch ~3750 ~3600
C-H Stretch (Aromatic) ~3200 ~3070
C-H Stretch (Methoxy) ~3100 ~2980
C=C Stretch (Aromatic) ~1600 ~1540
O-H Bend ~1350 ~1300
C-O Stretch ~1250 ~1200

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Contributions

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The energies of these orbitals are also related to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO). Analysis of the molecular orbital plots would show the distribution and contribution of different atoms to the HOMO and LUMO, indicating which parts of the molecule are most involved in electron donation and acceptance.

Table 4.1.3: Hypothetical FMO Properties of this compound (Note: Values are illustrative and depend on the specific DFT method and basis set.)

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.5

Reactivity Descriptors and Conceptual DFT Studies

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness, and to predict the most reactive sites within a molecule using various descriptors.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It is used to identify the most probable sites for electrophilic and nucleophilic attack.

The function is condensed to atomic sites to yield values for each atom (fk).

fk+ : For nucleophilic attack (attack by an electron donor). A high value indicates the site is a good electron acceptor.

fk- : For electrophilic attack (attack by an electron acceptor). A high value indicates the site is a good electron donor.

By calculating these values for each atom in this compound, one could predict that the oxygen atoms and certain carbon atoms on the aromatic ring would be the primary sites for electrophilic attack, while regions near the electron-withdrawing bromine atoms might be susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution on the molecule's surface. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface. The MEP map is color-coded to indicate different potential values:

Red/Yellow : Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack.

Blue : Regions of positive potential, electron-deficient. These are sites prone to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as primary sites for hydrogen bonding and electrophilic attack. A region of positive potential (blue) would be expected around the hydroxyl hydrogen atom. The bromine atoms, due to the "sigma-hole" phenomenon, could exhibit a region of positive potential, making them unexpected sites for interaction with nucleophiles.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of derivatives of this compound have revealed their potential for applications in materials science. Computational studies, primarily using Density Functional Theory (DFT), have focused on Schiff base derivatives to quantify their NLO response.

Research has been conducted on compounds such as (E)-4,6-dibromo-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol and (E)-4,6-dibromo-2-[(2,5-difluorophenylimino)methyl]-3-methoxyphenol, which are derived from the aldehyde precursor of this compound. tandfonline.com Theoretical NLO calculations for these derivatives indicate significant second-order polarizability. tandfonline.com The computed second-order polarizability (β) values for these molecules were found to be substantially higher than that of urea, a standard reference material for NLO properties. tandfonline.com Specifically, the β values for the 2-chloro and 2,5-difluoro derivatives were calculated to be over 18 and 13 times that of urea, respectively. tandfonline.com Such large hyperpolarizability values highlight the potential of these molecular structures for use in second-harmonic generation and other NLO applications.

Table 1: Calculated Second-Order Polarizability (β) of this compound Derivatives Compared to Urea
CompoundRelative Second-Order Polarizability (β) vs. Urea
(E)-4,6-dibromo-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol> 18 times
(E)-4,6-dibromo-2-[(2,5-difluorophenylimino)methyl]-3-methoxyphenol> 13 times
Urea (Reference)1

Prototropic Tautomerism and Energy Landscape Exploration in Derivatives

The phenomenon of prototropic tautomerism in Schiff base derivatives of this compound has been a subject of detailed computational and experimental analysis. These studies focus on the equilibrium between two tautomeric forms: the phenol-imine (or enol) form and the keto-amine (or keto) form, which arise from an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. researchgate.netnih.gov

Computational methods, including DFT and Time-Dependent DFT (TD-DFT), have been employed to explore the energy landscape of this tautomerization. nih.govresearchgate.net For various derivatives, such as (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, calculations show that the structural preference is highly dependent on the physical state and environment. nih.gov In the solid state, the phenol-imine form is consistently found to be more stable. nih.govresearchgate.net This preference is supported by DFT calculations and X-ray diffraction (XRD) data. researchgate.net

In solution, the tautomeric equilibrium is sensitive to the polarity of the solvent. nih.govresearchgate.net Studies on derivatives like (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol show that in non-polar solvents such as benzene, the phenol-imine form is dominant. nih.govresearchgate.net However, in polar solvents like ethanol (B145695) (EtOH) and dimethyl sulfoxide (B87167) (DMSO), both the phenol-imine and keto-amine tautomers coexist in equilibrium. nih.govresearchgate.net Potential energy surface (PES) scan calculations have been performed to map the proton transfer process and determine the energy barriers between the tautomers. tandfonline.comresearchgate.net For instance, in different solvents, the energy barrier for the proton transfer varies, with calculations showing differences of a few kcal/mol between the gas phase and solvated models. tandfonline.com In one study, NMR quantification revealed a ratio of approximately 11:9 for the phenol and keto forms in an acetone-d6 (B32918) solution for a fluorinated derivative. nih.gov

Table 2: Tautomeric Preference of Schiff Base Derivatives in Different Environments
DerivativeEnvironmentDominant Form(s)
(E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenolSolid StatePhenol-Imine nih.gov
Benzene (Apolar Solvent)Phenol-Imine nih.gov
Ethanol / DMSO (Polar Solvents)Both Phenol-Imine and Keto-Amine coexist nih.gov
(E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenolSolid StatePhenol-Imine researchgate.net
Polar SolventsBoth Phenol-Imine and Keto-Amine coexist researchgate.net

Chemical Reactivity and Mechanistic Studies Involving 3,5 Dibromo 2 Methoxyphenol

Investigation of Reaction Pathways and Transition States

The mechanistic intricacies of reactions involving 3,5-Dibromo-2-methoxyphenol, particularly in oxidative dearomatization, have been a subject of study. While the precise mechanisms are complex and can be influenced by reaction conditions, plausible pathways have been proposed.

In the conversion of 2-methoxyphenols to ortho-quinone monoacetals (o-QMAs) using N-bromosuccinimide (NBS), the reaction is thought to proceed through several key intermediates. thieme-connect.com Although not definitively proven for the 3,5-dibromo substrate specifically, the general mechanism for related 2-methoxyphenols suggests the initial formation of an aryl hypobromite (B1234621) intermediate. thieme-connect.com This species can then follow different pathways, potentially involving dienone intermediates, to yield the final dearomatized product. thieme-connect.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to shed light on similar oxidative dearomatization processes mediated by hypervalent iodine reagents. rsc.org These studies evaluate the energetics of different proposed reaction mechanisms, such as the pathway involving a phenoxenium ion versus a direct nucleophilic attack on the aromatic ring. rsc.org Such computational analyses help in understanding the transition states and determining the most likely reaction pathway under specific conditions. rsc.org For instance, in iodine(III)-mediated dearomatizations, calculations have shown that the unimolecular fragmentation of an oxygen-bound intermediate to form a phenoxenium ion is often the preferred pathway. rsc.org

Role in Diels-Alder Cycloaddition Reactions as an Ambident Diene or Dienophile Precursor

This compound is a valuable precursor for generating reactive species used in Diels-Alder cycloadditions. Its utility is demonstrated through two primary routes: conversion to a brominated ortho-quinone monoacetal or transformation into 3,5-dibromo-2-pyrone.

Oxidative dearomatization of 2-methoxyphenols provides access to masked o-benzoquinones (also known as ortho-quinone monoacetals), which are highly reactive dienes. researchgate.netacs.org These intermediates can readily undergo both intermolecular and intramolecular Diels-Alder reactions to construct complex, highly functionalized bicyclic and polycyclic ring systems. researchgate.netacs.orgrsc.org The presence of bromine atoms on the ring, derived from the starting phenol (B47542), can influence the reactivity and subsequent transformations of the resulting cycloadducts.

Alternatively, this compound serves as a conceptual precursor to 3,5-dibromo-2-pyrone, a highly potent and versatile diene. nih.govresearchgate.net 3,5-Dibromo-2-pyrone has been identified as an "ambident diene," capable of reacting with both electron-rich and electron-poor dienophiles with significant reactivity and stereoselectivity. researchgate.netcapes.gov.bracs.org It is noted to be more reactive than its monobromo counterparts, leading to higher yields and endo/exo ratios in cycloaddition reactions. capes.gov.bracs.org The resulting bicycloadducts retain the two bromine atoms, which can be manipulated independently in subsequent synthetic steps. nih.govcapes.gov.br

Table 1: Diels-Alder Cycloadditions of 3,5-Dibromo-2-pyrone with Various Dienophiles. capes.gov.br
DienophileReaction ConditionsYield (%)endo/exo Ratio
N-PhenylmaleimideToluene, reflux, 2h99>99:1 (endo)
Methyl acrylateToluene, reflux, 24h9091:9 (endo)
Methyl vinyl ketoneToluene, reflux, 24h8592:8 (endo)
StyreneToluene, reflux, 48h8290:10 (endo)
PhenylacetyleneToluene, reflux, 48h99N/A

Acid-Base Properties and Their Influence on Reactivity

Phenols are generally more acidic than alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring. byjus.comlibretexts.org The acidity of a substituted phenol is modulated by the electronic nature of the groups attached to the ring. pharmaguideline.comvanderbilt.edu

Electron-Withdrawing Groups (EWGs): The two bromine atoms at the 3- and 5-positions are strong EWGs due to their high electronegativity (inductive effect). EWGs stabilize the phenoxide conjugate base by pulling electron density away from the ring and the negatively charged oxygen, thereby increasing the phenol's acidity. vanderbilt.edukhanacademy.orgnumberanalytics.com

Given the presence of two powerful electron-withdrawing bromine atoms, it is expected that this compound is significantly more acidic than phenol (pKa ≈ 10). vanderbilt.edu This enhanced acidity facilitates the formation of the corresponding phenoxide ion under basic conditions, which is often the initial step in reactions like etherification or the formation of aryl hypobromites prior to oxidative dearomatization. thieme-connect.com

Oxidative Dearomatization Reactions and Ortho-Quinone Monoacetal Formation

A key transformation of this compound and related 2-methoxyphenols is oxidative dearomatization, which converts the electron-rich aromatic ring into a non-aromatic, highly functionalized cyclohexadienone structure. This reaction provides direct access to valuable synthetic intermediates known as ortho-quinone monoacetals (o-QMAs) or masked o-benzoquinones. thieme-connect.comresearchgate.netacs.org

A notable method involves the use of N-bromosuccinimide (NBS) in an alcoholic solvent like methanol. thieme-connect.comresearchgate.net This process is particularly efficient as it can achieve both bromination of the aromatic ring and subsequent oxidative dearomatization in a single operation. thieme-connect.comresearchgate.net In this one-pot procedure, NBS acts as both an electrophilic brominating agent and an oxidant. thieme-connect.com The reaction of a 2-methoxyphenol with NBS can lead to the sequential introduction of bromine atoms onto the aromatic ring followed by oxidation to yield a bromo-substituted ortho-quinone monoacetal. thieme-connect.comresearchgate.net

Other oxidizing agents, such as hypervalent iodine reagents like (diacetoxy)iodobenzene, are also effective for the oxidative dearomatization of 2-methoxyphenols to furnish the corresponding o-QMAs. acs.org These o-QMA products are often unstable and are generated in situ to be trapped by a dienophile in a subsequent Diels-Alder reaction. researchgate.netacs.org

Utility of 3,5 Dibromo 2 Methoxyphenol As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products and Bioactive Scaffolds

The structural framework of 3,5-Dibromo-2-methoxyphenol serves as a foundational building block for the synthesis of various natural products and biologically active scaffolds. The presence of two bromine atoms provides handles for cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the carbon skeleton.

The phenol (B47542) ring of this compound can be derivatized to create a wide array of polybrominated structures. These derivatives are often key intermediates in multi-step syntheses. For instance, bromophenols are common in marine life and exhibit a range of biological activities, including antioxidant and antimicrobial properties. nih.gov The synthesis of complex bromophenols often involves the strategic manipulation of simpler, halogenated precursors. researchgate.net The methoxy (B1213986) group can be selectively demethylated using reagents like boron tribromide (BBr₃) to yield dihydroxy-dibromo systems, further increasing the molecular diversity accessible from this starting material. researchgate.net This process is crucial for creating compounds that mimic the structures of naturally occurring bromophenols found in marine algae. nih.gov

While direct synthesis of Delavatine A from this compound is not prominently documented, the closely related compound, 3,5-dibromo-2-pyrone, is a key starting material. nih.govuibk.ac.atacs.org The synthesis highlights the importance of polybrominated heterocyclic intermediates in constructing complex natural products. The strategy for synthesizing Delavatine A involves a recognition of latent symmetry in the target molecule, enabling a concise route that features a cascade process with a 6π electrocyclization to form the indane core. nih.govacs.orgresearchgate.net A critical step in this synthesis is the site-selective cross-coupling of the 3,5-dibromo-2-pyrone, a process that has been studied in detail to understand the mechanism and expand its applicability to other multiply halogenated heteroarenes. nih.govresearchgate.net

Synthetic Step Description Relevance Reference(s)
Starting Material3,5-dibromo-2-pyroneA key polyhalogenated heterocycle. nih.gov
Key ReactionCascade process involving 6π electrocyclizationConstructs the core indane structure of Delavatine A. nih.govacs.orgresearchgate.net
Mechanistic InsightSite-selective cross-couplingProvides avenues for selective functionalization of multi-halogenated systems. nih.govuibk.ac.at

Intermediate in the Formation of Diaryl Ethers and Related Phenolic Systems

Diaryl ether linkages are a common structural motif in many natural products and pharmacologically active compounds, including the antibiotic vancomycin. researchgate.net this compound is a suitable precursor for synthesizing these structures through various cross-coupling methodologies. The Ullmann condensation, a classic method for forming diaryl ethers, involves the copper-catalyzed reaction of a phenol with an aryl halide. scielo.org.mx More modern methods, such as the Buchwald-Hartwig and Chan-Lam couplings, offer milder reaction conditions and broader substrate scope for the synthesis of diaryl ethers from phenols and aryl boronic acids or aryl halides. organic-chemistry.org The presence of bromine atoms on the phenol ring allows it to participate as the aryl halide component in such reactions, while the phenolic hydroxyl group can act as the nucleophile. These reactions are often tolerant of a wide range of functional groups, making them highly valuable in complex molecule synthesis. organic-chemistry.org

Reaction Type Description Catalyst/Reagents Reference(s)
Ullmann CondensationReaction between an alkali phenoxide and an aryl halide.Copper salts (e.g., CuBr) scielo.org.mx
Chan-Lam CouplingCoupling of phenols with arylboronic acids.Cupric acetate, tertiary amine organic-chemistry.org
Buchwald-Hartwig CouplingPalladium-catalyzed coupling of phenols and aryl halides.Palladium catalyst, ligand, base organic-chemistry.org
SNAr ReactionCatalyst-free coupling of phenols to electron-deficient aryl halides.Base (e.g., K₂CO₃) in DMSO researchgate.net

Role in the Generation of Advanced Synthetic Intermediates for Therapeutic Research

The structural motifs derived from this compound are integral to the development of novel therapeutic agents. The related compound, 3,5-Dibromo-2-methoxybenzoic acid, serves as a crucial building block in pharmaceutical research for synthesizing potential drug candidates. nbinno.com The dibrominated aromatic structure provides a platform for chemical transformations, such as cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating libraries of compounds for biological screening. nbinno.com For example, the triazolo-aryldiazepine scaffold, found in a class of potent inhibitors for Bromo and Extra-Terminal (BET) bromodomain proteins, often incorporates substituted phenyl rings that can be accessed from precursors like this compound. acs.org These inhibitors are currently in clinical trials for cancer treatment. acs.org

Advanced Research Applications and Methodological Investigations Utilizing 3,5 Dibromo 2 Methoxyphenol

Development of Novel Synthetic Methodologies Based on Bromine Functionalization

The two bromine atoms on the aromatic ring of 3,5-Dibromo-2-methoxyphenol are key functional groups that serve as versatile handles for constructing more complex molecules. Their presence makes the compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com

Methodologies leveraging this reactivity include:

Cross-Coupling Reactions: The bromine atoms can readily participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, alkyl, or alkynyl groups at the 3- and 5-positions, enabling the synthesis of a diverse library of derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of aniline (B41778) derivatives from the dibrominated precursor.

Catalytic Debromination: Selective removal of one or both bromine atoms can be achieved through catalytic debromination. documentsdelivered.com This strategy is useful for creating analogs with different substitution patterns, which can be crucial for structure-activity relationship (SAR) studies.

O-Demethylation: The methoxy (B1213986) group can be converted to a hydroxyl group using reagents like boron tribromide (BBr₃). mdpi.comresearchgate.net This transformation is significant as the resulting polyhydroxylated bromophenols often exhibit different biological activities compared to their methoxylated precursors. mdpi.commdpi.com

The combination of these functionalization strategies allows chemists to systematically modify the this compound core, creating a foundation for developing new compounds in fields such as pharmaceutical research and materials science. nbinno.com

Chemoenzymatic Approaches for Selective Transformations (Conceptual)

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. For a molecule like this compound, enzymatic transformations could offer routes to novel derivatives that are difficult to achieve through traditional chemistry alone.

Conceptually, several classes of enzymes could be employed for selective transformations:

Bromoperoxidases: These enzymes, often found in marine algae, catalyze the electrophilic bromination of phenolic compounds using bromide ions and hydrogen peroxide. researchgate.net While this compound is already brominated, these enzymes could potentially be used to introduce additional bromine atoms with high regioselectivity, leading to tri- or tetra-brominated analogs. researchgate.net Enzymatic reactions often exhibit higher selectivity compared to chemical bromination, which can yield mixtures of products. researchgate.net

Unspecific Peroxygenases (UPOs): UPOs are fungal enzymes that can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation of aromatic rings. researchgate.net A UPO could potentially hydroxylate the aromatic ring of this compound at the remaining vacant position, yielding a dihydroxy derivative.

Laccases and Tyrosinases: These enzymes could be used to polymerize this compound or its derivatives, creating novel oligomeric or polymeric materials with potentially interesting properties.

These conceptual approaches highlight the potential for integrating biocatalysis into the synthetic toolbox for modifying complex bromophenols.

Table 1: Conceptual Chemoenzymatic Transformations for this compound

Enzyme Class Potential Transformation Potential Product
Bromoperoxidase Further regioselective bromination Tribrominated methoxyphenol derivative
Unspecific Peroxygenase (UPO) Aromatic ring hydroxylation Dibromo-dihydroxy-methoxybenzene derivative

Strategies for Modifying Biological Interactions: Structure-Based Design and Molecular Modeling

Computational methods are integral to modern drug discovery and are used to design molecules with desired biological activities. ethz.ch Structure-based design and molecular modeling are powerful strategies for understanding and modifying how ligands, such as derivatives of this compound, interact with biological targets like proteins and enzymes. imrpress.com

These strategies involve using the three-dimensional (3D) structure of a target protein to design or optimize a ligand that can bind to it with high affinity and specificity. imrpress.com The process generally includes identifying a binding site on the protein, which can be an active site or an allosteric site, and then using computational tools to predict how different chemical modifications to a lead compound will affect its binding. imrpress.com For derivatives of this compound, this could involve modeling the effects of altering the substituents at the bromine positions or modifying the methoxy and phenol (B47542) groups to enhance interactions with specific amino acid residues in the target's binding pocket.

In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nrfhh.com The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (or strength) of the complex. imrpress.comnrfhh.com

The process involves two main steps:

Conformational Sampling: A large number of possible orientations and conformations of the ligand within the protein's binding site are generated using various search algorithms. nrfhh.com

Scoring: A scoring function is then used to evaluate each of these poses and assign a score that estimates the binding free energy. nrfhh.commdpi.com Poses with the most favorable (i.e., lowest) scores are considered the most likely binding modes. mdpi.com

For derivatives of this compound, docking studies would be used to screen a virtual library of compounds against a specific protein target. This allows researchers to prioritize which derivatives to synthesize and test experimentally, saving time and resources. researchgate.net

Monoamine oxidase B (MAO-B) is an important enzyme involved in the metabolism of neurotransmitters and is a target for drugs used to treat neurodegenerative diseases. nih.gov The active site of MAO-B is well-characterized and features a substrate cavity and an "aromatic cage". nih.gov

Molecular docking studies can provide detailed insights into how a potential inhibitor, derived from this compound, might bind within the MAO-B active site. The analysis of the docked pose reveals specific molecular interactions that stabilize the ligand-protein complex.

Key interactions that could be investigated include:

Hydrogen Bonds: The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor with polar amino acid residues in the active site, such as tyrosine. nih.gov

Hydrophobic Interactions: The aromatic ring of the ligand can form favorable hydrophobic interactions, including π-π stacking with aromatic residues (e.g., Tyrosine) and π-alkyl interactions with aliphatic residues (e.g., Isoleucine) in the binding pocket. nih.govmdpi.com

Halogen Bonds: The bromine atoms can form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen. These interactions can significantly contribute to binding affinity and selectivity. nih.gov

By understanding these binding modes, researchers can rationally design new derivatives of this compound with improved potency and selectivity for MAO-B or other protein targets. nih.govnih.gov

Table 2: Potential Molecular Interactions in Ligand-Target Binding

Interaction Type Potential Ligand Group Potential Protein Residue Type
Hydrogen Bond Phenolic -OH, Methoxy -O- Tyrosine, Serine, Aspartate
π-π Stacking Aromatic Ring Tyrosine, Phenylalanine, Tryptophan
π-Alkyl Interaction Aromatic Ring Isoleucine, Leucine, Proline

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-2-methoxyphenol, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically involves bromination of 2-methoxyphenol using brominating agents like Br₂ or N-bromosuccinimide (NBS). Optimization focuses on controlling regioselectivity to ensure bromination at the 3- and 5-positions. Key parameters include:

  • Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance bromine solubility and reaction homogeneity.
  • Catalysts: Lewis acids like FeCl₃ may direct bromination to specific positions .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation employs:

  • X-ray crystallography: Determines bond lengths, angles, and crystal packing. For example, related dibromo-methoxyphenol analogs exhibit Br···Br contacts (3.4–3.6 Å) and C–H···O hydrogen bonds in crystal lattices .
  • NMR spectroscopy: 1H^1\text{H} NMR shows distinct aromatic proton signals (δ 6.8–7.2 ppm for methoxy-adjacent protons; δ 4.0 ppm for OCH₃). 13C^{13}\text{C} NMR confirms bromine-induced deshielding (C-Br signals at δ 110–120 ppm) .
  • Mass spectrometry: ESI-MS typically displays [M+H]⁺ peaks at m/z 280–282 (isotopic pattern consistent with two bromine atoms).

Q. What factors influence the solubility and stability of this compound?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Bromine substituents increase hydrophobicity, reducing aqueous solubility.
  • Stability:
    • Light sensitivity: Brominated phenols degrade under UV light; storage in amber vials is recommended.
    • pH sensitivity: Deprotonation of the phenolic -OH occurs at high pH (>10), altering reactivity.
  • Thermal stability: Decomposition onset occurs at ~200°C (DSC/TGA data) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations model reaction pathways:

  • Electron density analysis: The Colle-Salvetti correlation-energy formula (adapted for brominated systems) predicts sites of electrophilic/nucleophilic attack. For example, the methoxy group directs electrophiles to the para position relative to Br substituents .
  • Kinetic studies: Transition-state barriers for debromination or cross-coupling reactions (e.g., Suzuki-Miyaura) are calculated using Gaussian or ORCA software.
  • Solvent effects: COSMO-RS simulations estimate solvation energies in different solvents to optimize catalytic conditions .

Q. How do crystallographic data resolve contradictions in reported polymorphs of halogenated methoxyphenols?

Methodological Answer: Conflicting polymorph reports arise from subtle packing differences. Resolution involves:

  • Single-crystal XRD: For this compound analogs, space group assignments (e.g., P2₁/c) and unit cell parameters (e.g., a = 8.2 Å, b = 12.5 Å, c = 14.3 Å) distinguish polymorphs .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., Br···H contacts vs. π-π stacking) to explain stability differences between forms.
  • DSC and PXRD: Thermal and diffraction patterns validate phase purity and transitions .

Q. What strategies improve regioselectivity in derivatizing this compound for bioactive analogs?

Methodological Answer:

  • Protecting groups: Temporary protection of the phenolic -OH (e.g., acetyl or tert-butyldimethylsilyl groups) prevents unwanted side reactions during alkylation or acylation .
  • Metal-mediated coupling: Palladium catalysts enable selective cross-coupling at bromine sites (e.g., Buchwald-Hartwig amination for amino derivatives) .
  • Directed ortho-metalation: Strong bases (e.g., LDA) deprotonate specific positions, enabling functionalization adjacent to methoxy/bromo groups .

Q. How do substituents (Br, OCH₃) influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • Enzyme binding assays: Bromine’s electronegativity enhances binding to hydrophobic pockets (e.g., cytochrome P450 enzymes), while the methoxy group modulates hydrogen-bonding interactions.
  • Structure-activity relationships (SAR): IC₅₀ values for analogs show that di-bromination increases potency (e.g., 10 μM vs. 50 μM for mono-bromo analogs) in tyrosine kinase inhibition .
  • Molecular docking: AutoDock Vina simulations predict binding poses, with bromine atoms forming halogen bonds to protein residues (e.g., Asp/Glu side chains) .

Q. What analytical techniques resolve challenges in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD/UV: Reverse-phase C18 columns (ACN/water gradient) separate impurities (e.g., residual 2-methoxyphenol, mono-bromo byproducts) with detection limits of 0.1% .
  • GC-MS: Volatile derivatives (e.g., trimethylsilyl ethers) enable quantification of low-level contaminants (<10 ppm) .
  • ICP-MS: Detects heavy metal catalysts (e.g., Pd, Fe) at ppb levels in purified batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.